molecular formula C17H14BrClN4O2S B10944200 4-{[(E)-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10944200
M. Wt: 453.7 g/mol
InChI Key: QZIZNHQPLMTZNZ-ODCIPOBUSA-N
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Description

4-[((E)-1-{3-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound characterized by its unique molecular structure, which includes a triazole ring, a bromine atom, and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the chlorophenoxy and bromophenyl intermediates, followed by their coupling with a triazole derivative under specific reaction conditions. Common reagents used in these reactions include bromine, chlorophenol, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{3-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups .

Scientific Research Applications

4-[((E)-1-{3-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[((E)-1-{3-[(4-BROMO-2-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H14BrClN4O2S

Molecular Weight

453.7 g/mol

IUPAC Name

4-[(E)-[3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H14BrClN4O2S/c1-24-15-4-2-11(8-21-23-10-20-22-17(23)26)6-12(15)9-25-16-5-3-13(18)7-14(16)19/h2-8,10H,9H2,1H3,(H,22,26)/b21-8+

InChI Key

QZIZNHQPLMTZNZ-ODCIPOBUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NNC2=S)COC3=C(C=C(C=C3)Br)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NNC2=S)COC3=C(C=C(C=C3)Br)Cl

Origin of Product

United States

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